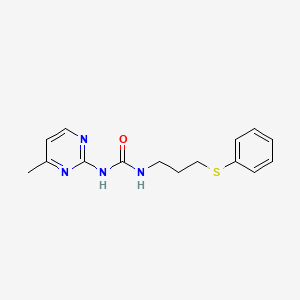

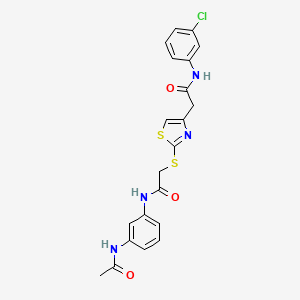

1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPPU is a potent inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism. In

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

Research into pyrimidine derivatives, including compounds structurally related to 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, highlights their significance in chemical synthesis and the generation of novel compounds. For instance, reactions involving 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate have led to the creation of various anilino-pyrimidines and dihydropyrimidine derivatives. These reactions underscore the potential of such compounds in synthesizing new chemical entities with diverse biological activities (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Supramolecular Chemistry

In the realm of supramolecular chemistry, ureidopyrimidinone derivatives exhibit significant dimerization through quadruple hydrogen bonding. This behavior is crucial for developing supramolecular polymers and materials. For instance, 6-Methyl-2-butylureidopyrimidone showcases remarkable dimerization constants in solution, demonstrating the utility of ureidopyrimidone functionalities as building blocks in supramolecular assembly (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. Synthesis of novel pyrimidine derivatives has led to the discovery of entities with significant in vitro antimicrobial activities. This suggests the potential of such compounds in the development of new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Pharmacological Applications

While direct studies on this compound are limited, research on related urea derivatives has demonstrated their potential in pharmacology. For example, 1,3-disubstituted ureas with a piperidyl moiety have shown significant inhibition of soluble epoxide hydrolase, a target for inflammatory pain reduction. This indicates the broader pharmacological potential of urea derivatives in managing pain and inflammation (T. Rose, C. Morisseau, Jun-Yan Liu, B. Inceoğlu, Paul D. Jones, J. Sanborn, B. Hammock, 2010).

properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)-3-(3-phenylsulfanylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-12-8-10-16-14(18-12)19-15(20)17-9-5-11-21-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11H2,1H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIMQHGVIYEBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)

![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)

![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)

![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)